molecular formula C22H21BF2N6 B6290146 Methyltetrazine-BDP CAS No. 1446521-23-8

Methyltetrazine-BDP

Cat. No.: B6290146
CAS No.: 1446521-23-8
M. Wt: 418.3 g/mol
InChI Key: KIKHDINIFSPACJ-UHFFFAOYSA-N
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Description

Methyltetrazine-BDP is a compound that combines the properties of methyltetrazine and boron-dipyrromethene (BDP) dyes. Methyltetrazine is known for its bioorthogonal reactivity, particularly in inverse electron demand Diels-Alder (IEDDA) reactions, making it a valuable tool in chemical biology. BDP dyes are known for their bright fluorescence and photostability, making them useful in various imaging applications .

Mechanism of Action

Target of Action

Methyltetrazine-BDP, also known as BDP FL tetrazine, is a reactive dye that primarily targets molecules bearing strained olefins . The compound is used in the inverse electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctenes, cyclopropenes, and other strained cycloolefines . This reaction is a promising tool for the conjugation of biomolecules .

Mode of Action

The mode of action of this compound involves an inverse electron demand Diels-Alder (IEDDA) reaction . In this reaction, tetrazine acts as an electron acceptor heterodiene, reacting with a strained dienophile such as trans-cyclooctene, cyclopropene, or some cyclooctynes . Methyltetrazine provides greater stability in buffers than unsubstituted tetrazine . The rate of its reaction with cycloalkenes still beats almost all other conjugation reaction rates by a factor of magnitudes .

Biochemical Pathways

This compound is used in bioorthogonal chemistry, which combines well with activity-based protein profiling . This allows for the introduction of detection tags without significantly influencing the physiochemical and biological functions of the probe . The compound is introduced into a dipeptide fluoromethylketone cysteine protease inhibitor . Following covalent and irreversible inhibition, the tetrazine allows visualization of the captured cathepsin activity by means of inverse electron demand Diels Alder ligation in cell lysates and live cells .

Result of Action

The result of this compound’s action is the visualization of enzyme activities within complex biological systems . This is achieved through the formation of a covalent and irreversible enzyme-inhibitor adduct, allowing the distinction between active and inactive enzyme species .

Action Environment

The action of this compound is influenced by the presence of strained olefins, which are its primary targets . The compound’s stability in buffers suggests that it may be resistant to changes in pH . .

Biochemical Analysis

Biochemical Properties

Methyltetrazine-BDP plays a crucial role in biochemical reactions, particularly in the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves this compound as an electron acceptor heterodiene, reacting with strained dienophiles such as trans-cyclooctene, cyclopropene, or some cyclooctynes . This compound interacts with various enzymes, proteins, and other biomolecules, including cysteine proteases. It is incorporated into dipeptide fluoromethylketone cysteine protease inhibitors, allowing for the visualization of captured cathepsin activity in cell lysates and live cells . This interaction is covalent and irreversible, making this compound a valuable tool in activity-based protein profiling .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used as a live-cell compatible bioorthogonal handle for imaging enzyme activities in situ . This compound influences cell function by enabling the visualization of enzyme activities, which is crucial for understanding cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to act as a minimal bioorthogonal tag ensures that it does not significantly alter the physiological properties of the cells being studied .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the IEDDA reaction. This compound acts as an electron acceptor heterodiene, reacting with strained dienophiles to form a covalent bond . This reaction is highly specific and rapid, making it ideal for bioorthogonal chemistry applications . This compound’s interaction with cysteine proteases involves covalent and irreversible inhibition, allowing for the visualization of enzyme activities in cell lysates and live cells . This mechanism is crucial for activity-based protein profiling, as it enables the distinction between active and inactive enzyme species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable in buffers and provides greater stability than unsubstituted tetrazine . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. This compound’s ability to act as a bioorthogonal tag ensures that it does not significantly alter the physiological properties of the cells being studied, even over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively visualizes enzyme activities without causing significant adverse effects . At higher dosages, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to enzyme activity visualization. It interacts with enzymes such as cysteine proteases, forming covalent and irreversible enzyme-inhibitor adducts . This interaction is crucial for activity-based protein profiling, as it allows for the identification and visualization of enzyme activities within complex biological systems . This compound’s role in these pathways ensures that it does not significantly alter the physiological properties of the cells being studied .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, ensuring its localization and accumulation in specific cellular compartments . This compound’s ability to act as a minimal bioorthogonal tag ensures that it does not significantly alter the physiological properties of the cells being studied . This property is crucial for its use in activity-based protein profiling and other biochemical applications .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound can effectively visualize enzyme activities without significantly altering the physiological properties of the cells being studied . Its role as a minimal bioorthogonal tag makes it an invaluable tool for activity-based protein profiling and other biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-BDP can be synthesized through a series of chemical reactions. One common method involves the alkylation of thiocarbohydrazide with a bromomethyl biphenyl compound, followed by condensation with triethyl orthoacetate and copper-catalyzed oxidation in air . This yields a stable crystalline solid that can be further purified and used in various applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemical routes as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

Methyltetrazine-BDP is unique due to its combination of bioorthogonal reactivity and bright fluorescence. Similar compounds include:

This compound stands out due to its dual functionality, making it a versatile tool in various scientific and industrial applications.

Properties

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-8-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BF2N6/c1-12-9-14(3)30-20(12)19(21-13(2)10-15(4)31(21)23(30,24)25)17-7-6-8-18(11-17)22-28-26-16(5)27-29-22/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKHDINIFSPACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC(=C4)C5=NN=C(N=N5)C)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BF2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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